3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a heterocyclic hybrid molecule featuring:
- A 3,5-dimethylpyrazole moiety, known for its role in hydrogen bonding and metabolic stability.
- A 1,2,4-oxadiazole ring fused to a 2-oxo-1,2-dihydropyridine group, contributing to π-stacking and electronic delocalization.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-11(10(2)21-20-9)5-6-13(23)18-8-14-19-15(22-25-14)12-4-3-7-17-16(12)24/h3-4,7H,5-6,8H2,1-2H3,(H,17,24)(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJBTFTYGDTAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity through various studies and findings.
The structure of the compound includes a pyrazole ring and an oxadiazole moiety, which are known for their pharmacological significance. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 311.346 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3Z)-2-OXO-1,2-dihydro-3H-indol-3-ylidene]propanohydrazide |
| CAS Number | 306304-54-1 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Below are detailed findings from various studies:
Antimicrobial Activity
A study evaluated the antimicrobial potential of similar pyrazole derivatives and found that compounds with oxadiazole moieties displayed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 14 to 30 µM for effective compounds .
Anticancer Activity
The compound was tested against human cancer cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). Results demonstrated that it exhibited excellent cytotoxic effects with IC50 values lower than 20 µM in both cell lines. Molecular docking studies suggested that the compound interacts effectively with key proteins involved in cancer cell proliferation .
Anti-inflammatory Effects
In vitro assays indicated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A recent study published in the Egyptian Journal of Chemistry showed that derivatives similar to the compound exhibited promising anticancer activity against T-47D cells with an IC50 of 18 µM. The study utilized MTT assays to assess cell viability and confirmed the efficacy through molecular docking simulations .
- Case Study on Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 20 µM .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
Comparison with Similar Compounds
Structural Features
The target compound shares key heterocyclic motifs with other molecules in the literature:
Key Observations :
Comparison with :
- Pyrazole-pyran derivatives () employ malononitrile/ethyl cyanoacetate under reflux in dioxane, suggesting the target compound’s pyrazole moiety could be synthesized similarly .
Computational and Analytical Insights
Structural Validation :
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
A robust synthesis involves nucleophilic substitution and cyclization. For example:
- Reagents : 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol, RCH2Cl, K2CO3 in N,N-dimethylformamide (DMF).
- Procedure :
- Mix 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol) with K2CO3 (1.2 mmol) in DMF (5 mL).
- Add RCH2Cl (1.1 mmol) and stir at room temperature for 12–24 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts .
Basic: Which spectroscopic techniques are critical for characterization?
Methodological Answer:
- 1H/13C NMR : Confirm proton environments (e.g., pyrazole and oxadiazole rings) and carbon backbone.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for oxadiazole).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and confirm regiochemistry .
Advanced: How can computational methods optimize reaction pathways?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental feedback:
Use density functional theory (DFT) to model transition states and identify energy barriers.
Apply reaction path search algorithms to predict feasible intermediates.
Validate with microkinetic modeling to prioritize synthetic routes.
Feed experimental data (e.g., yields, byproducts) back into simulations to refine predictions .
Advanced: How to design experiments using statistical methods?
Methodological Answer:
Employ Design of Experiments (DoE) for process optimization:
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Map interactions between variables to maximize yield.
- Example : A 3² factorial design can resolve solvent (DMF vs. THF) and temperature (RT vs. 60°C) effects on cyclization efficiency .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Comparative Analysis : Cross-reference with analogs (e.g., pyrazole derivatives in literature).
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
- Dynamic NMR : Detect conformational exchange in dihydropyridine moieties.
- Theoretical Calculations : Simulate NMR shifts (GIAO-DFT) to validate assignments .
Advanced: What mechanisms underlie its potential bioactivity (e.g., antimicrobial)?
Methodological Answer:
- Target Identification : Screen against enzyme libraries (e.g., bacterial dihydrofolate reductase).
- Molecular Docking : Model interactions between the oxadiazole moiety and enzyme active sites.
- SAR Studies : Modify substituents (e.g., pyrazole methyl groups) to correlate structure with inhibition potency .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Test DMSO-water mixtures (≤5% DMSO to avoid cytotoxicity).
- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl or amine) via reductive amination.
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance aqueous dispersion .
Advanced: How to evaluate stability under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
